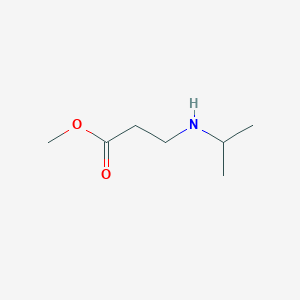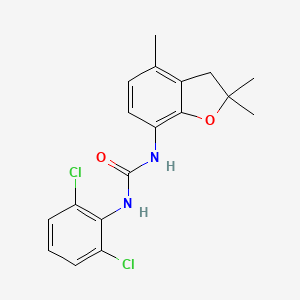
N-(2,6-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most popular herbicides due to its effectiveness and low cost.
Aplicaciones Científicas De Investigación
Urea and Urease Inhibitors in Agriculture
Urea-based compounds, including urease inhibitors, play a crucial role in agriculture by enhancing nitrogen utilization efficiency and minimizing environmental pollution. Research has focused on the development and safety assessment of urease and nitrification inhibitors, such as n-(N-butyl) thiophosphoric triamide (NBPT) and dicyandiamide (DCD), which reduce ammonia loss from urea fertilizers, thereby improving fertilizer efficiency and reducing greenhouse gas emissions. These advancements contribute towards achieving sustainable agriculture and environmental conservation goals (Ray et al., 2020).
Urea Biosensors for Health Applications
The development of urea biosensors has significant implications for healthcare by facilitating the detection and quantification of urea levels in the human body. These biosensors utilize enzyme urease as a bioreceptor element and have applications in diagnosing diseases related to abnormal urea concentrations, such as kidney and liver disorders. The incorporation of various materials for enzyme immobilization has led to advancements in biosensor technology, offering potential for early disease detection and monitoring (Botewad et al., 2021).
Protein Stability and Drug Design
The study of urea and its derivatives extends to protein stability and drug design, where urea-based compounds are utilized to investigate protein folding/unfolding mechanisms. This research has implications for understanding disease pathologies and developing therapeutic agents. Moreover, urea derivatives have been explored as modulators of biological targets in drug design, highlighting their potential in medicinal chemistry for creating novel pharmacotherapies (Canchi & Garcia, 2013; Jagtap et al., 2017).
Benzofuran Derivatives in Pharmacology
Benzofuran derivatives, including those incorporating urea structures, have been identified as potent scaffolds in pharmacology due to their broad spectrum of biological activities. These compounds exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them valuable in drug discovery and development. The research into benzofuran compounds underscores the importance of this scaffold in creating effective therapeutic agents for a variety of diseases (Dawood, 2019; Hiremathad et al., 2015).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-10-7-8-14(16-11(10)9-18(2,3)24-16)21-17(23)22-15-12(19)5-4-6-13(15)20/h4-8H,9H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHRGVWXDXKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=C(C=CC=C3Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

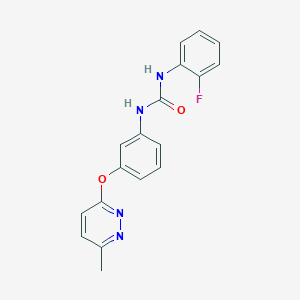
![4-butyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2566211.png)
![4-[(6-bromo-4-oxo-2-phenacylsulfanylquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2566212.png)
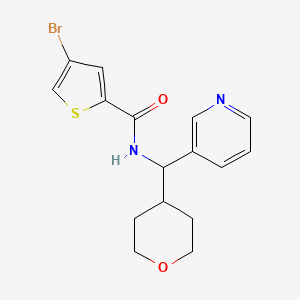
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

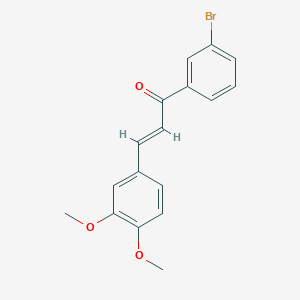
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)
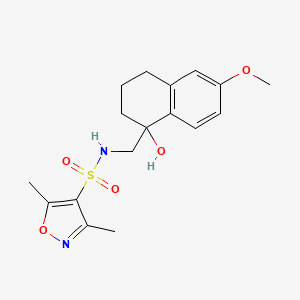
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)
